methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate

Description

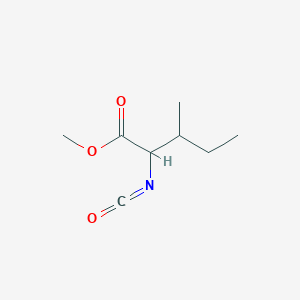

Methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate (CAS: 120219-17-2) is a chiral organic compound with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . Its structure features:

- A stereochemically defined (2S,3S) configuration.

- An isocyanate (-N=C=O) group at position 2.

- A methyl ester (-COOCH₃) at position 1.

- A branched 3-methylpentanoate backbone.

This compound is primarily utilized as a reactive intermediate in pharmaceutical synthesis and peptide coupling reactions due to its electrophilic isocyanate group, which facilitates nucleophilic additions . Commercial suppliers like Hairui Chem and TCI America offer it with ≥98.0% purity (GC), emphasizing its role in high-precision synthetic workflows .

Properties

IUPAC Name |

methyl 2-isocyanato-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-6(2)7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBZFKROSWSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Isocyanate Formation from Corresponding Amines

One classical approach involves starting from the amino derivative of the target ester, followed by conversion to the isocyanate. This route is well-established for many aliphatic isocyanates.

- Step 1: Synthesis of the amino ester precursor, methyl (2S,3S)-2-amino-3-methylpentanoate.

- Step 2: Conversion of the amino group to the isocyanate using phosgene or triphosgene under controlled conditions.

- Phosgene or triphosgene as the isocyanate source.

- Base such as pyridine or triethylamine to scavenge HCl.

- Anhydrous solvents like dichloromethane or chloroform.

- Low temperature (0–25°C) to control reactivity and prevent side reactions.

- High efficiency and straightforward conversion.

- Well-documented in literature for similar structures.

- Handling of toxic reagents like phosgene.

- Need for strict moisture control.

Isocyanate Generation via Curtius Rearrangement

An alternative involves the use of acyl azides derived from the ester or acid precursor, which upon thermal rearrangement yield the isocyanate.

- Step 1: Formation of acyl azide from the corresponding carboxylic acid or ester derivative.

- Step 2: Thermal rearrangement (Curtius rearrangement) to produce the isocyanate.

- Sodium azide or diphenyl phosphoryl azide (DPPA) for azide formation.

- Elevated temperatures (~100–150°C).

- Inert atmosphere to prevent oxidation.

- No use of phosgene.

- Suitable for sensitive substrates with proper temperature control.

- Potential safety hazards due to azide intermediates.

- Requires careful temperature management to avoid decomposition.

Synthesis via Carbamate Intermediates

This method involves the synthesis of carbamates, which are then dehydrated to form isocyanates.

- Step 1: Formation of carbamate from the amino ester using chloroformates or phosgene derivatives.

- Step 2: Dehydration of carbamate to the isocyanate using dehydrating agents like triphosgene.

- Chloroformates (e.g., methyl chloroformate).

- Triphosgene as a dehydrating reagent.

- Anhydrous conditions, typically in solvents like dichloromethane.

- Mild heating (~50°C).

- Mild reaction conditions.

- Good control over selectivity.

- Requires purification of intermediates.

- Possible side reactions with chloroformates.

Stereoselective Considerations

Maintaining the stereochemistry at the 2S and 3S positions is critical. As such, synthesis routes often commence from chiral starting materials or employ stereoselective catalysts.

- Chiral starting materials: Using enantiomerically pure amino acids or derivatives.

- Chiral auxiliaries or catalysts: Employing chiral ligands or enzymes to induce stereoselectivity during key steps.

Summary Data Table: Comparison of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations | Stereoselectivity Control |

|---|---|---|---|---|---|

| Amino to Isocyanate from Amines | Phosgene/triphosgene, base | 0–25°C, anhydrous solvents | High yield, straightforward | Toxic reagents, moisture-sensitive | From chiral amino precursor |

| Curtius Rearrangement | Acyl azides, diphenyl phosphoryl azide | 100–150°C, inert atmosphere | No phosgene, suitable for sensitive compounds | Azide hazards, temperature control | Starting from chiral acids or esters |

| Carbamate Dehydration | Chloroformates, triphosgene | Mild heating (~50°C) | Mild conditions, good selectivity | Intermediate purification, side reactions | From chiral amino esters |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Amines, under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Ureas: Formed from nucleophilic substitution reactions.

Carboxylic Acids: Formed from hydrolysis reactions.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

Methyl (2S,3S)-2-(Benzylamino)-3-methylpentanoate (CAS: 209325-69-9)

- Molecular Formula: C₁₄H₂₁NO₂ .

- Key Differences : Replaces the isocyanate group with a benzylamine (-NHCH₂C₆H₅) moiety.

- Applications: Used in peptide synthesis as a protected amino acid derivative. The benzylamine group offers stability against hydrolysis compared to the reactive isocyanate .

(2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate

- Molecular Formula : C₁₇H₂₃N₃O₂ .

- Key Differences: Substitutes the isocyanate with an imidazole-methylamino group.

- Synthesis : Derived from (2S,3S)-isoleucine methyl ester (38% yield) via nucleophilic substitution .

- Applications : Demonstrates bioactivity in medicinal chemistry, unlike the parent isocyanate, which is primarily a synthetic intermediate .

(2S,3S)-2-Chloro-3-methylpentane (CAS: N/A)

- Molecular Formula : C₆H₁₃Cl .

- Key Differences : Lacks the ester and isocyanate groups; features a chloro substituent.

- Reactivity : Serves as an alkylating agent, contrasting with the isocyanate’s role in forming urethanes or ureas .

Methyl 2-Hexenoate (CAS: 2396-77-2)

Data Table: Structural and Functional Comparison

Biological Activity

Methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate is a chiral compound characterized by its isocyanate functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and synthetic organic chemistry. The following sections delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 155.197 g/mol

- Functional Group : Isocyanate (-N=C=O)

- Chirality : Contains chiral centers at the 2 and 3 positions.

The presence of the isocyanate group suggests potential reactivity with nucleophiles, which can lead to diverse biological effects.

Cytotoxic Effects

Isocyanates are known to exhibit cytotoxic properties in certain contexts. Studies have suggested that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Although direct evidence for this compound is lacking, its structural similarities to other cytotoxic isocyanates warrant further investigation.

Enzyme Inhibition

Isocyanates can act as inhibitors of various enzymes, including proteases and kinases. This inhibition can affect signaling pathways that are crucial for cell proliferation and survival. The potential for this compound to interact with specific enzymes remains an area for future research.

Synthesis and Reactivity

This compound can be synthesized through several methods involving the reaction of amines with carbonyl compounds under controlled conditions. The versatility in its synthesis allows for modifications that could enhance its biological activity.

| Synthesis Method | Description |

|---|---|

| Direct Isocyanation | Reaction of an amine with phosgene or a similar reagent to form the isocyanate. |

| Urethane Route | Formation of a urethane followed by dehydrolysis to yield the isocyanate. |

Case Studies

-

Antimicrobial Activity Study :

A study examining various isocyanates found that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to cell membrane disruption. -

Cytotoxicity Assessment :

In vitro assays demonstrated that related isocyanates induced apoptosis in human cancer cell lines through oxidative stress mechanisms. Further studies are needed to evaluate the specific effects of this compound on cancer cells.

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for preparing methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate with high stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step procedures, including esterification, protection/deprotection of functional groups, and stereospecific introduction of the isocyanate group. For example, analogous compounds like methyl (2S,3S)-2-(acryloylamino)-3-methylpentanoate (6ba) are synthesized via coupling reactions using activating agents (e.g., DCC/HOBt) and monitored via TLC . Chiral purity is maintained using enantioselective catalysts or chiral auxiliaries, as seen in multi-step peptide synthesis workflows . Reaction conditions (e.g., anhydrous solvents, inert atmospheres) are critical to avoid racemization.

Q. Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are used to confirm backbone structure and substituent positions. For example, methyl esters in similar compounds show characteristic δ ~3.6–3.8 ppm (ester -OCH3) and δ ~170–175 ppm (ester C=O) in 13C NMR .

- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns. ESI-HRMS (positive mode) is commonly employed for methyl esters .

- FTIR : The isocyanate group (-NCO) exhibits a strong absorption band near ~2250 cm⁻¹ (stretching vibration) .

- Chiral HPLC or Polarimetry : To confirm enantiomeric excess and stereochemical integrity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure adequate airflow to prevent accumulation of toxic isocyanate vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent racemization during the introduction of the isocyanate group?

- Methodological Answer :

- Low Temperatures : Conduct reactions at 0–4°C to minimize thermal degradation .

- Inert Atmosphere : Use argon/nitrogen to avoid moisture-induced side reactions .

- Activating Agents : Employ carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) to stabilize reactive intermediates .

- Monitoring : Track reaction progress via in-situ FTIR to detect the disappearance of the -NCO peak .

Q. What strategies are effective in resolving contradictory spectral data when characterizing diastereomers of this compound?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating proton-proton coupling and spatial proximity. For example, NOESY can identify steric interactions unique to the (2S,3S) configuration .

- X-Ray Crystallography : Provides unambiguous confirmation of absolute configuration, as demonstrated for structurally related esters .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra to validate assignments .

Q. How does the steric environment of the (2S,3S) configuration influence the compound's reactivity in subsequent chemical transformations?

- Methodological Answer :

- Steric Hindrance : The 3-methyl group in the (2S,3S) configuration restricts nucleophilic attack at the β-carbon, favoring reactions at the less hindered α-position .

- Reactivity in Ugi Reactions : The isocyanate group participates in multicomponent reactions, but steric bulk may reduce reaction rates compared to less substituted analogs. Kinetic studies using HPLC can quantify these effects .

- Applications in Peptide Coupling : The stereochemistry influences diastereoselectivity in peptide bond formation, as seen in analogs like (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.